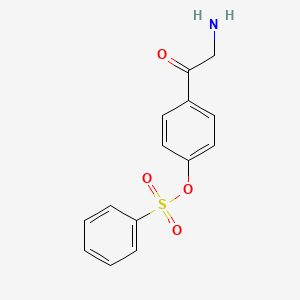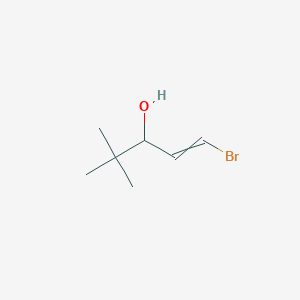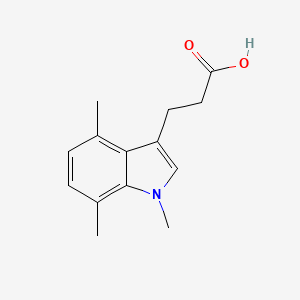![molecular formula C14H10BrN5 B14197748 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile CAS No. 917776-99-9](/img/structure/B14197748.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with an azido group, a bromophenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with an appropriate reagent to form 3-bromoacetophenone.
Azidation: The 3-bromoacetophenone is then treated with sodium azide in the presence of a suitable solvent to introduce the azido group, forming 3-azido-1-(3-bromophenyl)ethanone.
Pyridine Ring Formation: The azido intermediate is then reacted with 2-cyanopyridine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like dimethylformamide (DMF), and appropriate catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-[1-Amino-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile.
Oxidation: Oxidized derivatives such as nitro compounds.
Applications De Recherche Scientifique
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and tracking of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-Azido-1-(4-bromophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a different position of the bromine atom.
3-[1-Azido-1-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-[1-Azido-1-(3-fluorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the azido group and the bromophenyl group provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
917776-99-9 |
|---|---|
Formule moléculaire |
C14H10BrN5 |
Poids moléculaire |
328.17 g/mol |
Nom IUPAC |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10BrN5/c1-14(19-20-17,10-4-2-5-11(15)8-10)12-6-3-7-18-13(12)9-16/h2-8H,1H3 |
Clé InChI |
FLEMTDADLACHNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)(C2=C(N=CC=C2)C#N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






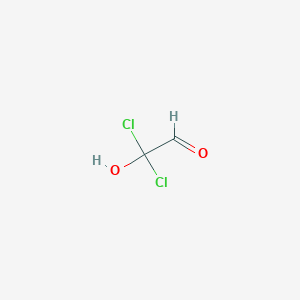
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
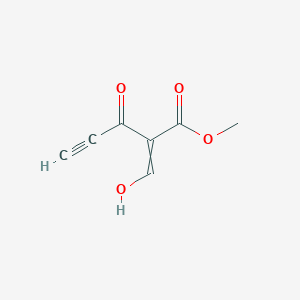
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)

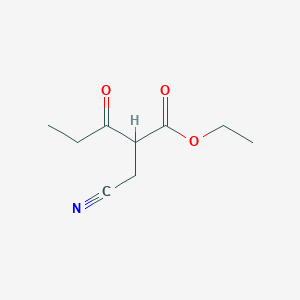
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
